

5-Hydroxy-4-octanone: Application Notes and Protocols for Food Science

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxy-4-octanone

Cat. No.: B1296008

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-4-octanone, also known as butyroin, is a flavoring agent recognized for its sweet, buttery, and slightly pungent, nut-like aroma and taste.[1][2] It is found naturally in cocoa, tea (*Camellia sinensis*), and coconut (*Cocos nucifera*).[1][2][3] This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized As Safe (GRAS) and is used to impart or enhance flavor in a variety of food products.[1][4] These application notes provide detailed protocols for the analysis, sensory evaluation, and application of **5-hydroxy-4-octanone** in food systems.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **5-hydroxy-4-octanone** is presented in Table 1. This data is crucial for its handling, storage, and application in food manufacturing.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₆ O ₂	[1][5]
Molecular Weight	144.21 g/mol	[1][5]
Appearance	Yellowish liquid	[3][6]
Odor	Sweet, slightly pungent, buttery, nut-like	[1][2]
Taste	Sweet, buttery, oily	[2]
Boiling Point	187.7 °C at 760 mmHg; 80-82 °C at 10 mmHg	[6][7]
Density	0.916 g/mL at 25 °C	[2][7]
Refractive Index	1.4315 at 20 °C	[2][7]
Solubility	Almost insoluble in water; soluble in alcohol and oils	[2][3]
FEMA Number	2587	[3][8]
JECFA Number	416	[3][8]
CAS Number	496-77-5	[2][7]

Regulatory Status and Usage Levels

5-Hydroxy-4-octanone is considered safe for use as a flavoring agent at current levels of intake.[3][8] The FDA has approved its use in food under 21 CFR 172.515.[3] Suggested usage levels in various food categories are outlined in Table 2.

Food Category	Usage Level (mg/kg)
Alcohol-free beverages	0.5 - 5.0
Cold drinks	1.0 - 20.0
Candy	10.0
Baked goods	7.8

Data sourced from ChemBK.[\[9\]](#)

Experimental Protocols

Protocol 1: Quantitative Analysis of 5-Hydroxy-4-octanone in a Food Matrix by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of **5-hydroxy-4-octanone** in a food product, such as a beverage or baked good.

1. Sample Preparation (Headspace Solid-Phase Microextraction - SPME)

- Homogenize 5 g of the food sample.
- Place the homogenized sample into a 20 mL headspace vial.
- Add an appropriate internal standard (e.g., 2-heptanone).
- Seal the vial with a PTFE/silicone septum.
- Equilibrate the vial at 60°C for 15 minutes.
- Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.

2. GC-MS Analysis

- Gas Chromatograph: Agilent 7890B or equivalent.

- Mass Spectrometer: Agilent 5977A or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Inlet Temperature: 250°C (splitless mode).
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp to 150°C at 5°C/min.
 - Ramp to 250°C at 15°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-350.

3. Quantification

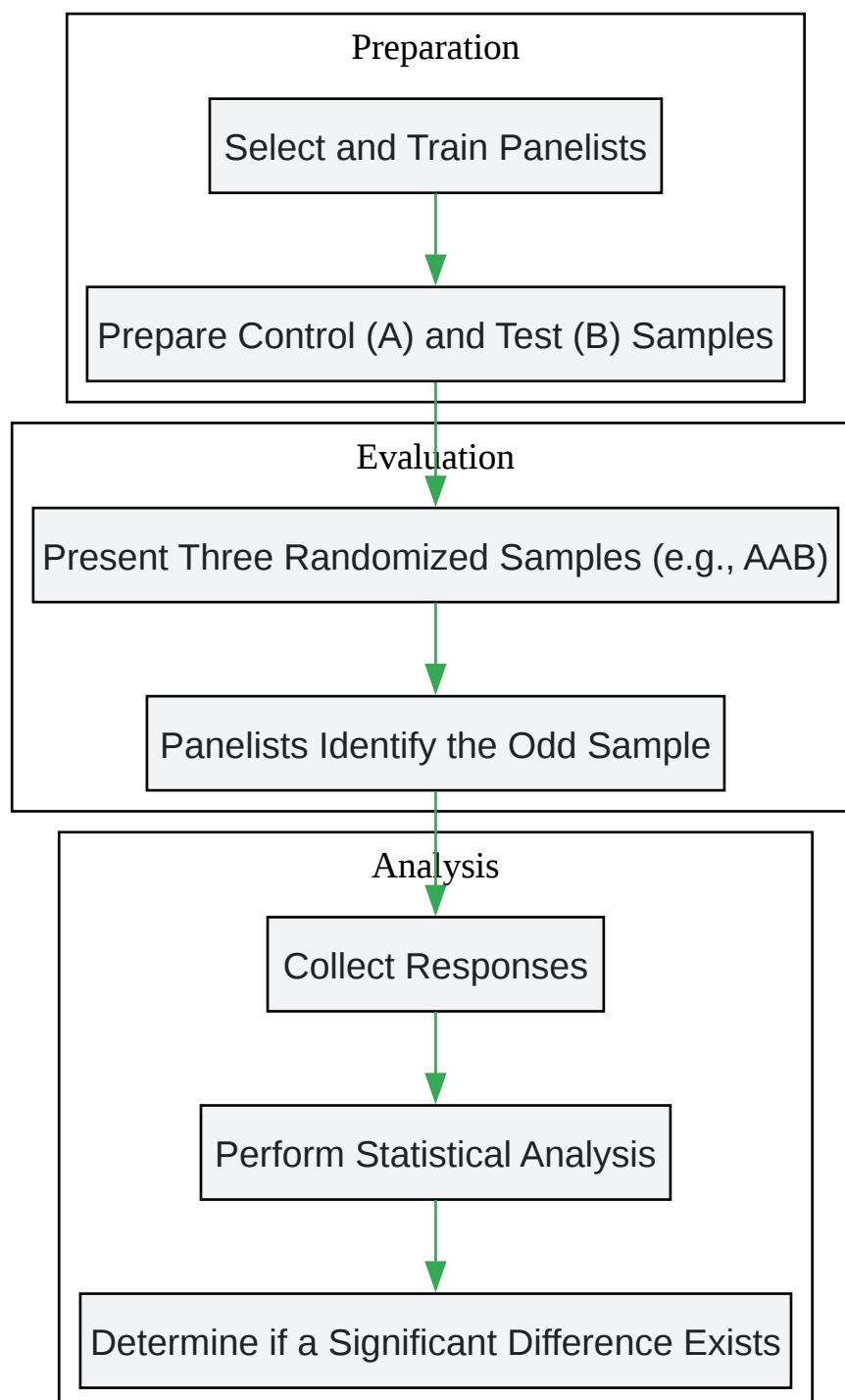
- Create a calibration curve using standard solutions of **5-hydroxy-4-octanone**.
- Identify the target compound based on its retention time and mass spectrum.
- Quantify using the peak area ratio of the analyte to the internal standard.

[Click to download full resolution via product page](#)**Figure 1.** Workflow for GC-MS analysis of **5-hydroxy-4-octanone**.

Protocol 2: Sensory Evaluation - Triangle Test

This protocol is used to determine if a perceptible difference exists between a control product and a product containing **5-hydroxy-4-octanone**.

1. Panelist Selection and Training


- Select 20-30 panelists who are regular consumers of the product type being tested.
- Train panelists to recognize the basic tastes and the specific flavor profile of **5-hydroxy-4-octanone**.

2. Sample Preparation

- Prepare two batches of the food product: a control batch (A) and a batch with a specific concentration of **5-hydroxy-4-octanone** (B).
- Present three samples to each panelist in a randomized order, with two being identical and one being different (e.g., AAB, BBA, ABA, BAB).

3. Evaluation

- Ask panelists to identify the sample that is different from the other two.
- Collect and analyze the data to determine if a statistically significant number of panelists correctly identified the odd sample.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rroij.com [rroij.com]
- 2. SENSORY THRESHOLDS SENSORY THRESHOLDS - Issuu [issuu.com]
- 3. Quality Control of Flavouring Agents: Testing Procedures - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 4. femaflavor.org [femaflavor.org]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Frontiers | Decoding Flavor Release: Interactions Between Food Matrices and Flavor Compounds [frontiersin.org]
- 7. Assessing the Ability to Taste and Smell – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]
- 8. Psychophysical Tracking Method to Assess Taste Detection Thresholds in Children, Adolescents, and Adults: The Taste Detection Threshold (TDT) Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-Hydroxy-4-octanone: Application Notes and Protocols for Food Science]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296008#5-hydroxy-4-octanone-as-a-flavoring-agent-in-food-science>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com